molecular formula C9H10O3S B3211487 (R)-4-Methylthiomandelic acid CAS No. 109086-16-0

(R)-4-Methylthiomandelic acid

Cat. No.: B3211487
CAS No.: 109086-16-0
M. Wt: 198.24 g/mol
InChI Key: OHCFPPVMJBLAMW-MRVPVSSYSA-N
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Description

(R)-4-Methylthiomandelic acid is a chiral organic compound belonging to the mandelic acid family. Its structure features a phenyl ring substituted with a methylthio (-SCH₃) group at the para position and a hydroxyl (-OH) group on the adjacent carbon, with the (R)-configuration at the stereocenter.

Properties

IUPAC Name

(2R)-2-hydroxy-2-(4-methylsulfanylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCFPPVMJBLAMW-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)[C@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methylthiomandelic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis, which can be achieved through the use of chiral auxiliaries or chiral catalysts. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral center.

Industrial Production Methods

In an industrial setting, the production of ®-4-Methylthiomandelic acid may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and reduce the need for harsh chemical reagents.

Chemical Reactions Analysis

Types of Reactions

®-4-Methylthiomandelic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur at the aromatic ring or the carboxylic acid group, with reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: The major product is often the corresponding sulfoxide or sulfone.

    Reduction: The major product is typically the corresponding alcohol.

    Substitution: The major products depend on the substituents introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Methylthiomandelic acid is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, ®-4-Methylthiomandelic acid can be used as a probe to study enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereospecificity of enzymatic reactions.

Medicine

In medicine, ®-4-Methylthiomandelic acid has potential applications as a precursor for the synthesis of drugs that target specific biological pathways. Its ability to interact with chiral receptors in the body makes it a promising candidate for drug development.

Industry

In the industrial sector, ®-4-Methylthiomandelic acid can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of ®-4-Methylthiomandelic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, influencing their activity and modulating various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The mandelic acid scaffold is highly versatile, and derivatives are often modified to tune properties such as solubility, bioavailability, or biological activity. Below is a comparison of (R)-4-Methylthiomandelic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Mandelic Acid Derivatives

Compound Name Substituent (Position) Functional Group Configuration Key Applications/Findings
This compound 4-position -SCH₃ R Rarely studied; limited data on applications
(S)-4-Chloromandelic acid 4-position -Cl S Used in asymmetric catalysis; higher enantiomeric excess in certain reactions
(R)-4-Bromomandelic acid 4-position -Br R Explored as a chiral resolving agent; bromine enhances lipophilicity
(S)-2-Bromo-2-phenylacetic acid 2-position -Br S Intermediate in NSAID synthesis; altered steric effects vs. para-substituted analogs

Key Observations:

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The methylthio group in this compound is electron-donating, contrasting with electron-withdrawing halogens (-Cl, -Br) in other derivatives. This difference may influence acidity (pKa) and reactivity in synthesis.
  • Steric and Stereochemical Impact : Para-substituted derivatives (e.g., 4-Cl, 4-Br) exhibit predictable stereochemical outcomes in catalysis, whereas ortho-substituted analogs (e.g., 2-Br) face steric hindrance .

Applications :

  • Halogenated derivatives (Cl, Br) are more extensively studied in pharmaceutical and catalytic contexts, whereas the methylthio analog lacks documented research depth.

Biological Activity

(R)-4-Methylthiomandelic acid is a chiral compound derived from mandelic acid, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C9H10O3SC_9H_{10}O_3S. Its structure includes a thiol group that may contribute to its biological activity through various mechanisms, such as antioxidant properties and interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of mandelic acid, including this compound, exhibit varying degrees of antimicrobial activity. A series of ionic liquids synthesized from mandelic acid showed low antimicrobial activity against several bacterial and fungal strains, indicating that structural modifications can influence biological effectiveness .

Table 1: Antimicrobial Activity of Mandelic Acid Derivatives

CompoundBacterial ActivityFungal Activity
This compoundModerateLow
Methyl ester derivativeLowLow
Ethyl ester derivativeModerateModerate

Chiral Selectivity and Enantiomeric Effects

The biological effects of this compound can vary significantly between its enantiomers. Research indicates that the chiral recognition processes play a crucial role in determining the compound's pharmacological profile. For example, studies on mandelic acid derivatives have shown that different substituents at the carboxyl and hydroxyl positions can affect chiral selectivity and retention times in chromatographic analyses .

Case Study: Chiral Recognition Mechanisms

In a systematic study involving various mandelic acid derivatives, it was found that the retention times and elution orders of enantiomers were influenced by their functional groups. The presence of electron-donating groups enhanced interaction with chiral selectors, while sterically bulky groups hindered recognition .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. The following factors are essential in determining the compound's efficacy:

  • Functional Groups : The presence and position of functional groups such as methyl and thiol groups can significantly influence biological interactions.
  • Steric Hindrance : Larger substituents may impede binding to target sites, affecting potency.
  • Electronic Effects : Electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.

Table 2: Structure-Activity Relationships of Mandelic Acid Derivatives

SubstituentEffect on Activity
Methyl groupIncreases lipophilicity
Thiol groupPotential antioxidant properties
Alkyl chain lengthAffects solubility and toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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